molecular formula C11H12O2 B2635746 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one CAS No. 28596-75-0

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B2635746
CAS RN: 28596-75-0
M. Wt: 176.215
InChI Key: NDURQBPOPGKULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of “6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one” involves a multi-step reaction with two steps . The first step involves the use of hydrogen (H2), aqueous perchloric acid (HClO4), palladium on carbon (Pd-C), and acetic acid . The second step involves the use of chromium trioxide (CrO3) and acetic acid .


Molecular Structure Analysis

The InChI code for “6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one” is 1S/C11H12O2/c1-7-10(13-2)6-4-8-3-5-9(12)11(7)8/h4,6H,3,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . The compound has a logP value of 2.17, indicating its lipophilicity . It is soluble, with a solubility of 0.6 mg/ml .

Scientific Research Applications

Spectroscopy and Computational Chemistry Insights

The compound 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, along with structurally similar molecules, has been explored through various spectroscopic techniques and computational chemistry approaches. For example, Heidari et al. (2019) utilized time-resolved absorption, resonance FT-IR, Raman biospectroscopy, and density functional theory (DFT) to investigate the vibronic-mode coupling structure in vibrational spectra analysis of closely related molecules. This research provides deep insights into the electronic and structural characteristics of such compounds, contributing to a broader understanding of their chemical behavior and potential applications in materials science and molecular engineering Heidari, Esposito, & Caissutti, 2019.

Synthetic Chemistry and Drug Discovery

In the realm of synthetic chemistry, the structural motif of 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one has inspired the synthesis of various analogues with potential bioactive properties. For instance, Pal et al. (1992) described a synthetic route for creating 1,1-dimethyl and 1-methoxy-carbonyl-1-methyl substituted derivatives from similar compounds, showcasing the versatility of such frameworks in creating pharmacologically relevant entities Pal, Banik, & Ghatak, 1992.

Molecular Diagnostics and Imaging

Furthermore, the application of related molecules in molecular diagnostics and imaging, particularly in the context of cancer, has been demonstrated. Alireza et al. (2019) developed an analytical model to analyze the interaction between a moving nano molecule similar to 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one and a two-mode field in the presence of two-photon transitions. This work highlights the potential of such compounds in enhancing the specificity and sensitivity of cancer diagnostics through advanced imaging techniques Alireza, Jennifer, & Caissutti, 2019.

Anticancer and Antimicrobial Activities

The indenone core structure also plays a role in the development of novel therapeutic agents. Minegishi et al. (2015) found that derivatives of indenopyrazoles, synthesized from indanones similar to 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, possess promising antiproliferative activity toward human cancer cells. These findings suggest a valuable pathway for designing new anticancer drugs Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methoxy-7-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-10(13-2)6-4-8-3-5-9(12)11(7)8/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDURQBPOPGKULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.